10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one

Description

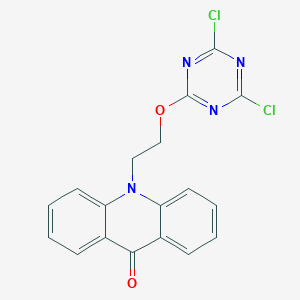

10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is a hybrid compound combining an acridinone core with a reactive 4,6-dichloro-1,3,5-triazine moiety. Acridinones are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, dyes, and materials science due to their planar aromatic structure and fluorescence properties . The dichlorotriazine group enhances reactivity, making the compound a candidate for crosslinking, covalent binding, or as a synthetic intermediate .

Properties

CAS No. |

915691-79-1 |

|---|---|

Molecular Formula |

C18H12Cl2N4O2 |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

10-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]ethyl]acridin-9-one |

InChI |

InChI=1S/C18H12Cl2N4O2/c19-16-21-17(20)23-18(22-16)26-10-9-24-13-7-3-1-5-11(13)15(25)12-6-2-4-8-14(12)24/h1-8H,9-10H2 |

InChI Key |

JIKSQLGILLHURI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC4=NC(=NC(=N4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one.

Reaction Conditions: The reaction between 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the triazine ring is activated by the base, allowing the acridine derivative to attack and form the desired product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced acridine derivatives.

Scientific Research Applications

10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues

Monochlorhydrate de ar-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[isobenzofurane-1(3H),9'-xanthène]-3-one (CAS 21811-74-5)

- Structural Similarity: Shares the 4,6-dichloro-1,3,5-triazin-2-yl group but incorporates a spiroxanthène-isobenzofuranone scaffold instead of an acridinone core .

- Reactivity : Both compounds exploit the dichlorotriazine group for nucleophilic substitution, but the xanthène derivative may exhibit enhanced fluorescence due to extended conjugation .

6,8-Dichloro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one (2f)

- Structural Difference: Substituted with chlorine at positions 6 and 8 on the acridinone ring but lacks the triazine-oxyethyl chain .

- higher for the target compound) .

Physical Properties

*Estimated based on triazine’s electron-withdrawing effects.

- Key Insight: The triazine-oxyethyl chain likely reduces solubility compared to hydroxyethyl derivatives (e.g., 0.047 mg/mL for acridinone vs. lower for the target compound) due to increased molecular weight and lipophilicity .

Biological Activity

10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is a synthetic compound that combines the acridine scaffold with a triazine moiety. This unique structural combination is believed to enhance its biological activity, particularly in anticancer and antimicrobial applications. The acridine structure is known for its ability to intercalate DNA, while the triazine component may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₄H₁₃Cl₂N₄O₂

- Molecular Weight : 336.18 g/mol

Biological Activity Overview

The biological activities of acridine derivatives, including this compound, have been widely studied. Notable activities include:

- Anticancer : Acridines are known for their ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

- Antimicrobial : Several studies indicate that acridine derivatives exhibit antibacterial and antifungal properties.

The primary mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : The planar structure of acridines allows them to insert between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can generate ROS, leading to oxidative stress in target cells.

- Inhibition of Enzymatic Activity : The triazine moiety may inhibit specific enzymes involved in cellular metabolism or DNA repair.

Anticancer Activity

A study published in Tetrahedron Letters highlighted the potential of acridinones as antitumor agents. The research demonstrated that derivatives with modifications at the 9-position exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Properties

Research indicates that acridine derivatives possess broad-spectrum antimicrobial activity. For instance, a compound similar in structure has shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.